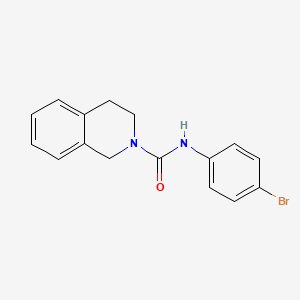

5-Bromo-2-ethylpyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-ethylpyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1211580-62-9 . It has a molecular weight of 230.06 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO2/c1-2-7-6 (8 (11)12)3-5 (9)4-10-7/h3-4H,2H2,1H3, (H,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point or solubility, were not available in the search results.Scientific Research Applications

Synthesis of Complex Molecules and Ligands

5-Bromo-2-ethylpyridine-3-carboxylic acid serves as a pivotal building block in the synthesis of a wide range of molecules. For example, it has been used in the synthesis of mono-, bis-, and tris-tridentate ligands, which are particularly well-suited for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001). These ligands have potential applications in materials science, catalysis, and bioimaging.

Electrocatalytic Carboxylation

The compound is also pivotal in electrocatalytic processes. A notable application is the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to produce 6-aminonicotinic acid, demonstrating an innovative approach to utilizing CO2 as a feedstock in organic synthesis (Feng, Huang, Liu, & Wang, 2010). This process highlights the potential of this compound derivatives in green chemistry and carbon capture technologies.

Chemical Synthesis and Catalysis

Further, it is instrumental in the development of synthetic methodologies. For instance, it has been used in the amination of aryl halides under copper catalysis, showcasing its utility in facilitating the formation of complex aminopyridine structures (Lang, Zewge, Houpis, & VolanteRalph, 2001). This type of reaction is fundamental in pharmaceutical chemistry for the synthesis of drug molecules and biologically active compounds.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, personal protective equipment, and procedures to follow in case of accidental exposure .

properties

IUPAC Name |

5-bromo-2-ethylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNDGAROFITBAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=N1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Cyclohexylphenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2868028.png)

![8-((4-Acetylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868029.png)

![5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile](/img/structure/B2868037.png)

![7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/no-structure.png)

![N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868041.png)

![7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2868042.png)

![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2868045.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2868046.png)

![8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2868047.png)